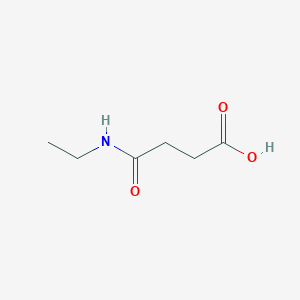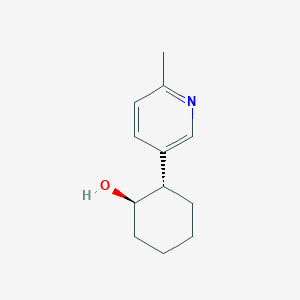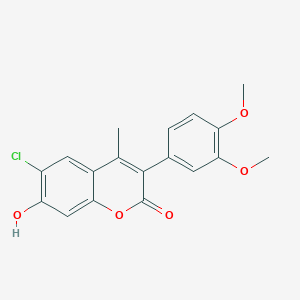
3-(ethylcarbamoyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various derivatives of propanoic acid has been explored in the provided studies. In one study, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator . Another research presented a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate using a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of the intermediate compound . Additionally, a multienzymatic procedure was developed for the synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids . These studies demonstrate the versatility of propanoic acid derivatives in various chemical syntheses and potential applications.
Molecular Structure Analysis
The molecular structure of the synthesized ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using a combination of spectroscopic techniques, including FT-IR, NMR, and ESI-MS . Computational methods such as DFT were employed to calculate molecular geometry and vibrational frequencies, providing insights into the structural parameters of the compound. The study of the less-soluble diastereomeric salt of 1-(3-methoxyphenyl)ethylamine with mandelic acid through X-ray crystallography revealed a layer-like arrangement of the enantiomerically pure acids, which contributed to the high resolution efficiency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of propanoic acid derivatives are highlighted in the studies. For instance, the synthesis of ethyl 3-(3-aminophenyl)propanoate involved a tandem Knoevenagel condensation/alkylidene reduction, showcasing the use of stannous chloride as a reducing agent and a Lewis acid for simultaneous
Wissenschaftliche Forschungsanwendungen
Green Chemistry and Material Science
3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(ethylcarbamoyl)propanoic acid, has been explored as a renewable building block in green chemistry. Its application in the synthesis of polybenzoxazine, a material with potential in various industries due to its thermal and thermo-mechanical properties, represents a significant advancement. This process highlights the utility of such compounds in developing sustainable alternatives to traditional materials (Trejo-Machin et al., 2017).
Organic Synthesis
In the field of organic synthesis, derivatives of propanoic acid, including 3-(ethylcarbamoyl)propanoic acid, have been utilized in the regioselective synthesis of complex organic compounds. An example is the iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, leading to the production of biologically and pharmaceutically significant compounds (Kutubi & Kitamura, 2011).
Thermochemistry and Kinetics
The thermochemistry and kinetics of esters like ethyl propanoate, related to 3-(ethylcarbamoyl)propanoic acid, have been studied for their potential in biofuel applications. Understanding the decomposition reactions and enthalpies of formation of such compounds is crucial for evaluating their use as alternative fuels (El‐Nahas et al., 2007).
Macrocyclic Chemistry
Research into macrocyclic chemistry has seen the use of compounds like 3-(ethylcarbamoyl)propanoic acid. For instance, the synthesis of complex macrocycles involving propanoic acid derivatives demonstrates the versatility of these compounds in creating novel molecular structures with potential applications in various fields (Linden et al., 2006).
Biotechnological Applications
In biotechnology, the enzymatic synthesis of derivatives of 3-hydroxypropanoic acid, which shares structural similarities with 3-(ethylcarbamoyl)propanoic acid, has been investigated. These studies focus on producing enantiomerically enriched compounds, highlighting the importance of such acids in creating biologically active molecules (Brem et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(ethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-7-5(8)3-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMGZVKGWSZOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylcarbamoyl)propanoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)

![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)
![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)


![1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2508116.png)


